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Compound of Interest

Compound Name: 3,4,4-Trimethylheptane

Cat. No.: B12657962

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a detailed overview of the spectroscopic data for 3,4,4-
trimethylheptane (CAS: 20278-88-0), a branched alkane with the molecular formula C10H22.
[1][2][3][4] While experimental spectra for this specific isomer are not readily available in public
databases, this document provides predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, which are essential for its characterization. The
experimental protocols described are based on standard methodologies for analyzing similar
branched alkanes.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 3,4,4-
trimethylheptane.

Table 1: Predicted *H NMR Data
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Signal Assignment

Predicted Chemical Shift ] o
Predicted Multiplicity

(ppm)

-CHs (C1 & C7) 0.85-0.95 Triplet

-CHs (on C3) 0.80-0.90 Doublet

-CHs (on C4) 0.80-0.90 Singlet

-CH2- (C2, C5, C6) 1.15-1.40 Multiplet

-CH- (C3) 1.45-1.60 Multiplet
Table 2: Predicted **C NMR Data

Signal Assignment Predicted Chemical Shift (ppm)

Primary (-CHs) 10-20

Secondary (-CHz-) 20 - 45

Tertiary (-CH-) 30-50

Quaternary (-C-) 30-40

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~12) Vibration Type Functional Group
2850 - 2970 C-H Stretch Alkane

1450 - 1470 C-H Bend Alkane

1370 - 1380 C-H Rock Alkane (Methyl)

Table 4: Predicted Mass Spectrometry (MS) Data
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Mass-to-Charge (m/z) Fragmentation Relative Abundance
142 Molecular lon [M]* Very Low / Absent

113 Loss of -C2Hs Moderate

99 Loss of -CsH~ Moderate

85 Loss of -CaHg High

71 Loss of -CsHi1 High

57 [CaHo]* Very High (Base Peak)
43 [CsH7]* High

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a
liquid alkane such as 3,4,4-trimethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A dilute solution of the analyte (typically 1-5 mg) is prepared in a
deuterated solvent (e.g., chloroform-d, CDCIs) and transferred to an NMR tube.

* 1H NMR Spectroscopy: Data is acquired on a spectrometer operating at a frequency of 300
MHz or higher. A standard one-pulse sequence is used with a relaxation delay of 1-5
seconds.

e 13C NMR Spectroscopy: Data is acquired on the same instrument, typically at a frequency of
75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single
lines for each unique carbon atom. A longer acquisition time or a higher sample
concentration may be necessary due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of the neat liquid sample is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
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Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted
from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm™1.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas
Chromatography (GC) system, which separates the compound from any impurities.

lonization: Electron lonization (EI) is the most common method for alkanes. The sample is
bombarded with electrons at a standard energy of 70 eV.

Analysis: The resulting charged fragments are separated by a mass analyzer (e.g.,
guadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of each fragment. For
branched alkanes, the molecular ion peak is often weak or absent due to the high propensity
for fragmentation at the branching points.[5][6]

Mandatory Visualization

The logical flow for the spectroscopic analysis and structure confirmation of an unknown

compound like 3,4,4-trimethylheptane is illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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